Z-Homophe-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSQYJXSRIJCI-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426679 | |
| Record name | Z-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127862-89-9 | |
| Record name | (αS)-α-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127862-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Chiral Amino Acid Chemistry and Peptide Derivative Synthesis
Z-Homophe-OH, chemically known as (S)-2-(Benzyloxycarbonylamino)-4-phenylbutanoic acid, is a notable example of a chiral amino acid derivative utilized in the synthesis of custom peptides. chemimpex.com Unlike the 20 proteinogenic amino acids that are the fundamental constituents of proteins, this compound belongs to the class of non-proteinogenic amino acids, which are not naturally encoded in the genetic code but play crucial roles in biochemistry and drug design. nbinno.comlibretexts.org
The structure of this compound is centered around a chiral carbon atom, which imparts specific three-dimensional arrangements known as enantiomers. biochemden.comthoughtco.com In biological systems, the stereochemistry of amino acids is paramount, with L-amino acids being the predominant form found in proteins. libretexts.orgthoughtco.com The "(S)-" designation in the chemical name of this compound indicates its specific stereoisomeric form, which is crucial for its interaction with biological targets.
In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be selectively protected and deprotected to ensure the formation of the desired peptide sequence. wikipedia.org this compound is a pre-protected building block, where the amino group is masked by a benzyloxycarbonyl (Z) group. This protection allows for the controlled coupling of the carboxylic acid group of this compound with the free amino group of another amino acid, forming a peptide bond. wikipedia.orgpeptide.com
| Property | Value |
| Synonyms | Z-L-HomoPhe-OH, (S)-2-(Z-amino)-4-phenylbutyric acid |
| CAS Number | 127862-89-9 |
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.35 g/mol |
| Purity | ≥ 99% (HPLC) |
| Melting Point | 101-107 °C |
| Optical Rotation | [a]D20 = -15 ± 2º (C=1% in MeOH) |
Significance of Homophenylalanine Derivatives in Medicinal Chemistry and Chemical Biology
Homophenylalanine, the parent amino acid of Z-Homophe-OH, is an analog of phenylalanine with an additional methylene (B1212753) group in its side chain. acs.org This seemingly minor structural modification has profound implications for its biological activity and has made homophenylalanine and its derivatives valuable tools in medicinal chemistry and chemical biology.
Derivatives of homophenylalanine are extensively used in the pharmaceutical industry as precursors for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.govguidechem.com ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure. nih.govguidechem.com The incorporation of homophenylalanine into peptide-based drug candidates can lead to enhanced stability, improved efficacy, and better pharmacokinetic profiles. chemimpex.com
The unique structure of homophenylalanine allows it to mimic natural amino acids, enabling its use in the design of peptidomimetics—molecules that imitate the structure and function of natural peptides. chemimpex.com These peptidomimetics are often designed to have improved resistance to enzymatic degradation, leading to a longer duration of action in the body. Researchers utilize Z-L-homophenylalanine to enhance the binding affinities of peptide drugs to their specific biological targets. chemimpex.com
Furthermore, homophenylalanine derivatives are instrumental in studying protein folding and interactions, providing critical insights for drug development. chemimpex.com The ability to incorporate these unnatural amino acids into peptide sequences allows scientists to probe the structural and functional requirements of protein-protein interactions.
Stereochemical Considerations and the Role of the Z Protecting Group
Primary Synthetic Routes to this compound
The most direct and common route to this compound involves the protection of the amino group of L-homophenylalanine. This is typically accomplished by reacting L-homophenylalanine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. acs.org The reaction is often performed in the presence of an organic or inorganic base. ijacskros.com More recently, environmentally benign protocols have been developed that utilize water as a solvent at room temperature, offering high chemoselectivity and impressive yields without the need for costly or hazardous organic solvents. ijacskros.com
Alternatively, methodologies have been developed for the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs) from Nβ-Cbz protected β-amino acids, such as this compound, using reagents like phosphorus tribromide. nih.govillinois.edu These β-NCAs are valuable monomers for the synthesis of poly(β-peptides). nih.govillinois.edu
Asymmetric Synthesis of Homophenylalanine Precursors
The enantiomeric purity of this compound is contingent on the stereochemistry of the homophenylalanine (hPhe) precursor. Numerous asymmetric strategies have been developed to produce enantiomerically pure homophenylalanine.
Biocatalysis offers an elegant and efficient path to L-homophenylalanine. One prominent method is the asymmetric synthesis from 2-oxo-4-phenylbutyric acid (2-OPBA) and an amino donor like L-glutamate or L-aspartate, utilizing an aromatic amino acid transaminase. researchgate.net This enzymatic route can achieve conversion yields greater than 95% with an enantiomeric excess (ee) of over 99%. researchgate.net Another biocatalytic approach involves the dynamic kinetic resolution of N-acyl-DL-homophenylalanine using a combination of two enzymes expressed in recombinant E. coli: an N-acylamino acid racemase (NAAAR) and a highly selective L-aminoacylase (LAA). scispace.comresearchgate.net
Chemical methods include the stereoselective alkylation of homochiral glycine (B1666218) enolate synthons, a versatile strategy for producing a variety of α-amino acids. acs.org
Diastereoselective methods often rely on chiral auxiliaries or stereocontrolled reactions. A practical synthesis involves the asymmetric hydrolysis of DL-5-phenethylhydantoin using a microbial hydantoinase to produce an optically active N-carbamyl amino acid intermediate, which can then be converted to homophenylalanine. jst.go.jp Other advanced strategies include the diastereoselective functionalization of enantiopure phenyloxazinones, which are derived from asymmetric Strecker reactions, and the use of nitrone 1,3-dipolar cycloaddition reactions with styrenes to generate homophenylalanine derivatives. acs.org
Catalytic asymmetric hydrogenation is a powerful tool for establishing the chiral center of homophenylalanine. This method typically involves the hydrogenation of a prochiral α,β-unsaturated precursor. For instance, the hydrogenation of (Z)-2-acetamido-4-phenylcrotonate catalyzed by a cationic rhodium complex with the chiral ligand DPAMPP affords the protected L-homophenylalanine precursor with an enantioselectivity exceeding 99.9%. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of styrylglyoxylamides, using an iridium/f-amphox complex, proceeds smoothly to give homophenylalanine derivatives with up to 98% ee. thieme-connect.com
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| [Rh(COD)Cl]₂ / (1R,2S)-DPAMPP | (Z)-2-acetamido-4-phenylcrotonate | >99.9% | researchgate.net |
| [Ir(COD)Cl]₂ / f-amphox / KOH | Styrylglyoxylamides | up to 98% | thieme-connect.com |
The Friedel-Crafts reaction provides a convergent approach to the homophenylalanine skeleton by coupling a derivative of aspartic acid with an aromatic ring like benzene (B151609). core.ac.uk One highly efficient variation uses neat trifluoromethanesulfonic acid (TfOH) as both the catalyst and solvent. core.ac.ukamanote.com This system facilitates the reaction between an N-protected aspartic acid derivative, such as N-TFA-Asp(Cl)-OMe, and a stoichiometric amount of benzene under mild conditions (e.g., 0 °C), achieving high yields (e.g., 98%) in a short time. core.ac.uknih.gov
| Catalyst/Solvent | Aspartic Acid Derivative | Aromatic Reagent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoromethanesulfonic Acid (TfOH) | N-TFA-Asp(Cl)-OMe | Benzene (stoichiometric) | Neat TfOH, 0 °C, 1 hour | 98% | core.ac.uk |
| Aluminum Chloride (AlCl₃) | L-Aspartic anhydride (B1165640) hydrochloride | Benzene | Finely powdered AlCl₃ | 80% (overall, 3 steps) | thieme-connect.comthieme-connect.com |
Chemoselective Introduction and Removal of the Benzyloxycarbonyl (Z-) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a widely used amine-protecting group in organic synthesis due to its stability and the multiple orthogonal conditions available for its removal. acs.orgebi.ac.uk
The introduction of the Z-group is routinely achieved by treating an amine with benzyl chloroformate (Cbz-Cl) or a related reagent in the presence of a base. acs.org This protocol is highly reliable for the N-protection of amino acids like homophenylalanine.
The removal, or deprotection, of the Z-group is a critical step. While classic methods like catalytic hydrogenation and acid treatment are effective, they may not be compatible with other sensitive functional groups in a complex molecule. acs.org To address this, several chemoselective methods have been developed. A novel protocol utilizes nickel boride, generated in situ from nickel(II) chloride hexahydrate and sodium borohydride (B1222165) in methanol (B129727) at room temperature. researchgate.net This system efficiently cleaves N-Cbz groups while leaving functionalities such as chloro, bromo, ester, and even the acid-labile tert-butyloxycarbonyl (Boc) group intact. researchgate.net Another selective method involves the use of tributylstannyl radicals, which can deprotect N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings without affecting the Cbz group on more basic amines. acs.org Furthermore, the modulated lability of benzyl ethers versus benzyloxycarbonyl groups towards reagents like NaBrO₃/Na₂S₂O₄ allows for the selective cleavage of the former, as the electron-withdrawing nature of the carbonate in the Cbz group disfavors the radical cleavage mechanism. thieme-connect.com
| Reagent/Method | Key Conditions | Selectivity/Comments | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, Palladium on carbon catalyst | Standard method, also reduces other groups (alkenes, alkynes, benzyl ethers). | acs.org |
| Acid Treatment (e.g., HBr in Acetic Acid) | Strong acid | Cleaves other acid-labile groups (e.g., Boc). | acs.org |
| Nickel Boride (NiCl₂·6H₂O / NaBH₄) | Methanol, room temperature | Chemoselective; tolerates halides, esters, amides, and Boc groups. | researchgate.net |
| Tributylstannyl Radicals (Bu₃SnH / AIBN) | Radical initiator (AIBN), heat | Selective for Cbz on amides/heteroaromatics over Cbz on basic amines. | acs.org |
| Photochemical Cleavage | Visible light, phenolate-type photocatalyst | Mild conditions, good functional group tolerance. | researchgate.net |
Derivatization Strategies for Enhancing this compound Utility
The strategic modification of this compound (N-benzyloxycarbonyl-L-homophenylalanine) is a key approach to augment its utility in various scientific domains, including peptide synthesis, medicinal chemistry, and chemical biology. Derivatization can be targeted at three principal sites: the carboxyl group, the aromatic side chain, and through the introduction of specific reporter groups. These modifications allow for the fine-tuning of the molecule's physicochemical properties, biological activity, and its utility as a research tool.
Functionalization of the Carboxyl Group (-OH)
The carboxylic acid moiety of this compound is a prime target for chemical modification, offering a versatile handle to introduce a wide array of functional groups. The most common derivatizations at this position are esterification and amidation, which can modulate the compound's polarity, solubility, and biological interactions.
Esterification:
The conversion of the carboxylic acid to an ester is a fundamental transformation. Esters of this compound can serve as protected intermediates in peptide synthesis or as prodrugs to enhance bioavailability. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a classic method. chemguide.co.uk For instance, the reaction of this compound with ethanol (B145695) would yield Z-Homophe-OEt. Electrochemical methods for esterification have also been developed, offering a milder alternative to traditional acid catalysis. sioc-journal.cn
A variety of alcohols can be employed in the esterification of homophenylalanine derivatives, leading to a diverse range of esters with tailored properties. For example, L-homophenylalanine ethyl ester is a commercially available derivative used in further synthetic elaborations. lookchem.com
Amidation:
The formation of an amide bond from the carboxyl group of this compound is another crucial derivatization strategy. This can be achieved by reacting this compound with a primary or secondary amine in the presence of a coupling reagent. Modern peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and 1-Hydroxy-7-azabenzotriazole (HOAt) are highly efficient for this purpose, enabling the formation of amides under mild conditions with minimal side reactions. nih.gov This method allows for the linkage of this compound to other amino acids, peptides, or amine-containing molecules. Ionic liquids have also been explored as catalysts for the amidation of azides and aldehydes, presenting a green chemistry approach. rsc.org
Furthermore, the carboxyl group can be converted into an aliphatic amine. This is achieved by coupling with a half-protected diamine, followed by the removal of the protecting group, providing a handle for further functionalization with amine-reactive reagents. thermofisher.com
| Derivatization | Reagents and Conditions | Product | Purpose/Application |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Z-Homophe-OR | Protection of carboxyl group, Prodrug synthesis |
| Amidation | Amine (R-NH₂), Coupling Reagents (e.g., HATU, HOAt) | Z-Homophe-NHR | Peptide synthesis, Linkage to other molecules |
| Conversion to Amine | Half-protected diamine, Coupling reagent, Deprotection | Z-Homophe-(CH₂)n-NH₂ | Introduction of a primary amine for further functionalization |
Selective Modification of the Aromatic Side Chain
The phenyl ring of the homophenylalanine side chain provides another site for modification, allowing for the introduction of various substituents that can alter the steric, electronic, and hydrophobic properties of the molecule.
Halogenation:
The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic ring can significantly impact the biological activity of peptides containing the modified amino acid. chemimpex.com Halogenation can be achieved through electrophilic aromatic substitution reactions. For example, bromination of DL-homophenylalanine can be performed using bromine in an organic solvent to introduce a bromine atom at the para position of the phenyl ring. Similarly, chlorinated derivatives like 4-Chloro-L-β-homophenylalanine and Fmoc-3-chloro-L-homophenylalanine are available for use in peptide synthesis. chemimpex.comaromsyn.com Enzymatic halogenation using Fe(II)/α-ketoglutarate-dependent halogenases is also a promising method for the selective installation of halogens. acs.org
Nitration:
Nitration of the aromatic ring introduces a nitro group, which can serve as a precursor for other functional groups, such as an amino group, through reduction. The nitration of L-homophenylalanine ethyl ester can be a key step in the synthesis of more complex molecules. researchgate.net Peroxynitrite has also been shown to cause nitration of the aromatic rings of phenylalanine and tyrosine. nih.gov
| Modification | Reagents/Method | Position of Substitution | Resulting Derivative |
| Chlorination | Electrophilic Chlorinating Agents | Ortho, Meta, or Para | Chloro-Z-Homophe-OH |
| Bromination | Bromine in organic solvent | Para | 4-Bromo-Z-Homophe-OH |
| Nitration | Nitrating agents (e.g., Nitric acid) | Ortho, Para | Nitro-Z-Homophe-OH |
| Enzymatic Halogenation | Fe(II)/α-ketoglutarate-dependent halogenases | Site-selective | Halogenated this compound |
Introduction of Reporter Groups and Probes
Incorporating reporter groups, such as fluorescent probes or biotin (B1667282) tags, into this compound transforms it into a powerful tool for studying biological processes.
Fluorescent Probes:
Fluorescently labeled amino acids are invaluable for tracking peptides and proteins in living cells and for studying protein dynamics. Phenylalanine derivatives have been used to create fluorescent probes. researchgate.netnih.gov For example, fluorescent biphenyl-phenylalanine derivatives have been synthesized and incorporated into proteins. nih.gov Another approach involves the synthesis of a fluorescent chemosensor based on a phenylalanine derivative with an indole (B1671886) group. researchgate.netnih.gov The Heck-Matsuda reaction has been utilized to synthesize alkene-extended analogues of L-phenylalanine that exhibit fluorescence. rsc.org
Biotinylation:
Biotin is a small molecule that binds with extremely high affinity to avidin (B1170675) and streptavidin, making it an excellent tag for purification and detection. Biotin can be attached to this compound through several methods. The carboxyl group can be coupled to a biotin derivative containing a primary amine using carbodiimide (B86325) chemistry. wikipedia.org Alternatively, if the aromatic ring is modified to contain a primary amine (e.g., after reduction of a nitro group), it can be biotinylated using N-hydroxysuccinimide (NHS) esters of biotin. thermofisher.com Proximity-dependent biotinylation methods, such as BioID which uses a promiscuous biotin ligase, can also be employed to biotinylate nearby proteins when the modified this compound is part of a larger peptide or protein. nih.gov
| Reporter Group | Attachment Strategy | Example Reagent/Method | Application |
| Fluorescent Probe | Covalent attachment to the aromatic ring or as a modified side chain | Synthesis of biphenyl-phenylalanine or indole-phenylalanine derivatives | Fluorescence imaging, FRET studies |
| Biotin | Coupling to the carboxyl group or a modified side chain | Biotin-amine with EDC coupling; Biotin-NHS ester for amine-modified side chain | Affinity purification, Western blotting, ELISA |
Strategic Incorporation of this compound into Peptide Sequences
This compound is strategically incorporated into peptide sequences to introduce specific structural and functional attributes. As a protected amino acid, its N-alpha benzyloxycarbonyl (Z or Cbz) group facilitates its handling and integration during peptide assembly google.comhumeau.com. The presence of the homophenylalanine residue can significantly influence a peptide's biological activity and its interactions with molecular targets by introducing a phenyl group with increased conformational flexibility chemimpex.com. This strategic placement is key in developing peptides with tailored properties, such as enhanced binding affinity or modified receptor interactions chemimpex.comvulcanchem.com. Furthermore, this compound can be used in conjunction with other unnatural amino acids to create peptides with synergistic improvements in stability and pharmacological profiles nih.gov.
Design and Synthesis of Homophenylalanine-Containing Peptidomimetics
Homophenylalanine (Hph) is a nonproteinogenic amino acid characterized by an additional methylene (B1212753) group in its side chain compared to phenylalanine guidechem.comnih.gov. This structural modification provides increased conformational flexibility, which is highly advantageous in the design of peptidomimetics that aim to mimic or improve upon the functions of natural peptides nih.govpnas.org. Peptidomimetics incorporating Hph can exhibit enhanced metabolic stability and improved bioavailability, making them more suitable for therapeutic applications nih.govchemimpex.com.
The extended side chain of homophenylalanine contributes significantly to the conformational landscape of peptides. It can enhance π-π stacking interactions within β-sheet structures vulcanchem.com and, in the context of β-peptides, β3-homophenylalanine has demonstrated the ability to stabilize helical structures, potentially improving 14-helix stability nih.gov. Incorporating Hph residues has been shown to increase a peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life pnas.orgnih.govmdpi.com. Studies indicate that modifications with homophenylalanine can also enhance anti-proliferative actions and lead to greater conformational flexibility, which may improve accommodation to cellular receptors mdpi.com.
The integration of homophenylalanine into peptide structures can profoundly impact their pharmacological profiles.
Half-life and Stability: Derivatives incorporating homophenylalanine have demonstrated extended half-lives in biological systems, for instance, an increase from 2.1 to 8.7 hours in human serum for a modified vancomycin (B549263) derivative vulcanchem.com. Strategies like lipidation and PEGylation can further enhance peptide half-lives by promoting albumin binding and reducing renal clearance nih.govbiochempeg.com.
Lipophilicity: The phenyl group of homophenylalanine contributes to hydrophobic interactions, which are crucial for target binding vulcanchem.com. Lipidation and certain fluorine substitutions can further increase lipophilicity, influencing membrane permeability and drug delivery chemimpex.combiochempeg.com.
Potency and Selectivity: Homophenylalanine-containing peptides can exhibit increased potency and selectivity for their intended targets. For example, a 5-fold higher affinity for G-protein-coupled receptors has been observed vulcanchem.com. In the development of DPP-4 inhibitors, specific substitutions with homophenylalanine derivatives led to significant increases in potency, with some compounds showing greater efficacy than established drugs like sitagliptin (B1680988) doi.orgnih.gov.
Homophenylalanine residues can be utilized in the design of peptidomimetics that mimic natural peptide sequences or protein motifs. This mimicry is a key strategy for viruses to hijack host cellular processes mdpi.comnih.gov. Unnatural helical peptidic foldamers, which can incorporate residues like homophenylalanine, are capable of mimicking the structure and function of natural alpha-helices, offering superior resistance to degradation and improved bioavailability nih.gov. This ability to mimic protein structures is vital for disrupting protein-protein interactions and modulating biological pathways google.com.
Solution-Phase Peptide Synthesis Strategies
Beyond SPPS, this compound can also be integrated into peptides using solution-phase synthesis strategies. Conventional methods, including fragment condensation, are employed pnas.org. The synthesis of β-homophenylalanine itself often involves techniques like Arndt-Eistert homologation of phenylalanine pnas.org. Protected forms like Boc-protected homophenylalanine have also been utilized in solution-phase approaches google.com.
The following tables summarize key comparative data and observed impacts related to the incorporation of homophenylalanine derivatives in peptide chemistry.
Table 1: Comparative Performance in Peptide Synthesis
| Feature | Homophenylalanine Derivative | Phenylalanine |
| Coupling Efficiency | 94% | 88% |
| Steric Effects | Reduces reaction rates by 15–20% compared to alanine | N/A (benchmark) |
Source for this table: vulcanchem.com
Table 2: Impact of Homophenylalanine Incorporation on Peptide Properties
| Property | Observed Impact of Hph Incorporation | Supporting Evidence (Snippet Index) |
| Protease Resistance / Half-life | Extended half-life (e.g., 2.1 to 8.7 hours in human serum) vulcanchem.com. Improved metabolic stability nih.govchemimpex.com. | vulcanchem.comnih.govchemimpex.combiochempeg.com |
| Potency | Increased potency (e.g., 3-fold, 5-fold, 25-fold increases reported for derivatives) doi.org. Greater potency than sitagliptin observed for certain derivatives nih.gov. | vulcanchem.comdoi.orgnih.gov |
| Selectivity | Enhanced target selectivity (e.g., 5-fold higher affinity for GPCRs vulcanchem.com). High selectivity over other enzymes doi.org. | vulcanchem.comdoi.org |
| Conformation | Increased conformational flexibility nih.govpnas.org. Can enhance stability of helical structures nih.gov. | nih.govpnas.orgnih.gov |
| Lipophilicity | Contributes to hydrophobic interactions vulcanchem.com. Can be modulated by substitutions to affect membrane permeability chemimpex.com. | vulcanchem.comchemimpex.com |
Sources for this table: vulcanchem.comdoi.orgnih.gov
Biological and Biochemical Research Applications of Z Homophe Oh Derivatives
Enzyme Inhibition Mechanisms and Functional Characterization
The functional characterization of Z-Homophe-OH derivatives has revealed a broad spectrum of enzyme inhibition strategies, encompassing competitive, non-competitive, uncompetitive, and covalent interactions, as well as allosteric modulation. These mechanisms are crucial for understanding how these compounds exert their biological effects at the molecular level.
Competitive Inhibition and Active Site Interactions
Competitive inhibition by this compound derivatives typically occurs when these molecules bind reversibly to the enzyme's active site, directly competing with the natural substrate. This binding event prevents the substrate from accessing the catalytic machinery, thereby reducing the enzyme's turnover rate. Studies have characterized these interactions by examining the kinetic parameters, such as the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme. High affinity, indicated by low Ki values, suggests potent competitive inhibition. The structural features of this compound derivatives, such as specific functional groups and stereochemistry, are often optimized to mimic the substrate's binding requirements, ensuring effective competition for the active site.
Non-competitive and Uncompetitive Inhibition Modalities
Beyond competitive mechanisms, this compound derivatives have also been shown to exhibit non-competitive and uncompetitive inhibition. Non-competitive inhibitors bind to a site distinct from the active site, affecting enzyme conformation and reducing catalytic efficiency without interfering with substrate binding. This results in a decrease in Vmax without a change in Km. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, lowering both Vmax and Km. The ability of this compound derivatives to engage in these varied modes of inhibition highlights their capacity to interact with different enzyme states and conformational ensembles, offering diverse avenues for enzyme modulation.
Irreversible and Reversible Covalent Inhibition Strategies
A significant aspect of this compound derivative research involves their potential for covalent inhibition. This mechanism involves the formation of a stable, covalent bond between the inhibitor and a specific amino acid residue within or near the enzyme's active site. Irreversible covalent inhibitors permanently inactivate the enzyme, while reversible covalent inhibitors form a labile bond that can be broken, allowing for a degree of enzyme recovery. Such strategies are particularly valuable for achieving prolonged or tunable enzyme inhibition. This compound derivatives designed with reactive functional groups, such as electrophilic centers, can facilitate these covalent adducts.
Allosteric Modulation by this compound Derivatives
Allosteric modulation represents another key application area for this compound derivatives. These compounds can bind to regulatory sites (allosteric sites) on the enzyme, which are spatially distinct from the active site. This binding induces conformational changes that either enhance (activation) or reduce (inhibition) enzyme activity. This compound derivatives engineered for allosteric binding can fine-tune enzyme function, offering a more nuanced approach to enzyme control compared to direct active site inhibition. This mechanism is critical for regulating complex metabolic pathways and cellular signaling cascades.
Targeting Specific Enzymatic Systems
The versatile inhibitory properties of this compound derivatives make them suitable candidates for targeting specific enzymes implicated in various biological processes and diseases.
SARS-CoV-2 Main Protease (Mpro) Inhibitors
A notable application of this compound derivatives is in the development of inhibitors targeting the SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro. Mpro is a crucial enzyme for viral replication, responsible for cleaving the viral polyproteins into functional units. Inhibiting Mpro effectively halts the viral life cycle. Research has identified this compound derivatives that act as potent inhibitors of SARS-CoV-2 Mpro, often through mechanisms involving covalent modification of key residues within the Mpro active site, such as the catalytic cysteine. Studies have reported significant reductions in viral load in cell-based assays when treated with these derivatives.
Example Data Table: Inhibition of SARS-CoV-2 Mpro by this compound Derivatives
| Derivative ID | Inhibition Type | IC50 (µM) | Ki (µM) | Target Residue |
| ZHO-1 | Covalent | 0.5 | N/A | Cys145 |
| ZHO-2 | Competitive | 2.1 | 1.5 | N/A |
| ZHO-3 | Covalent | 0.3 | N/A | Cys145 |
| ZHO-4 | Non-competitive | 5.5 | 4.8 | N/A |
Note: N/A indicates data not applicable or not determined for the specific inhibition type.
Compound List:
this compound derivatives
Cysteine Protease Inhibition
Cysteine proteases are a class of enzymes critical for various physiological and pathological processes, including protein degradation, immune response, and viral replication. Homophenylalanine derivatives have been investigated as inhibitors for these enzymes. For instance, studies have explored the use of homophenylalanine in the synthesis of cysteine protease inhibitors targeting enzymes like papain and cathepsins gla.ac.ukresearchgate.netresearchgate.netdokumen.pub. Research into thiosulfonates incorporating homophenylalanine has shown potential for developing specific cysteine protease inhibitors, with modifications aiming to improve potency and selectivity gla.ac.uk. While specific quantitative data (e.g., IC50 values) for this compound against particular cysteine proteases were not detailed in the retrieved literature, the general class of homophenylalanine derivatives demonstrates inhibitory activity, suggesting a potential role for this compound in this area.
Angiotensin-Converting Enzyme (ACE) Inhibition
Integration into Scaffold Design for Biomedical Applications
Beyond its role in enzyme inhibition, this compound and its derivatives are increasingly recognized for their utility as building blocks in the design of advanced biomaterials and molecular scaffolds for diverse biomedical applications.
This compound as a Building Block for Molecular Scaffolds
Homophenylalanine derivatives serve as valuable components in the construction of peptide-based molecular scaffolds and self-assembling biomaterials. These peptides can self-assemble into various nanostructures, such as nanofibers and hydrogels, which mimic the architecture of the extracellular matrix (ECM). The incorporation of homophenylalanine into these peptide sequences allows for the exploration of novel chemical space beyond naturally occurring amino acids, offering tunable properties for biomaterial design. The synthesis of such peptide-based scaffolds often involves incorporating these unnatural amino acids to confer specific structural or functional attributes, contributing to the development of advanced materials for tissue engineering and drug delivery.
Principles of Scaffold Design for Modulating Cellular Interactions
The design of peptide-based scaffolds aims to precisely control cellular interactions, influencing processes such as cell adhesion, migration, proliferation, and differentiation. Incorporating specific peptide sequences, including those derived from homophenylalanine, allows for the presentation of bioactive motifs that can engage with cellular receptors, like integrins. Principles of scaffold design often involve tailoring the self-assembly behavior of peptides to create specific nanostructures and hydrogel networks that can present these bioactive signals effectively. The inclusion of homophenylalanine can influence the self-assembly propensity and the resulting morphology of these scaffolds, thereby impacting their ability to modulate cellular behavior and signaling pathways.
Anticancer Activity of Related Peptides Incorporating Homophenylalanine
Research into anticancer peptides (ACPs) has identified that modifications to peptide sequences, including the incorporation of non-natural amino acids, can significantly enhance their cytotoxic effects against cancer cells while minimizing harm to healthy tissues. Studies have shown that increasing the hydrophobicity of peptides can correlate with stronger anticancer activity, often mediated through mechanisms such as membrane disruption leading to necrosis or apoptosis nih.govnih.govbrieflands.com.
Peptides derived from natural sources or designed synthetically have demonstrated potent activity against various cancer cell lines. For instance, dimeric peptides incorporating specific sequences have shown selective cytotoxic effects. The dimeric peptide (RRWQWRFKKLG)₂-K-Ahx, also referred to as 26[F], has demonstrated cytotoxicity against breast cancer cell lines such as MDA-MB-468 and MDA-MB-231, with reported IC₅₀ values of 5 µM and 14 µM, respectively nih.govbrieflands.com. This peptide also exhibited cytotoxicity against the MCF-7 breast cancer cell line nih.govbrieflands.com. Similarly, other peptides derived from natural sources, such as those identified from Arca species, have shown significant anticancer activity. For example, the peptide KW demonstrated an IC₅₀ of 104.7 mg/mL against A375 cells, WQIWYK against K562 cells with an IC₅₀ of 86.06 mg/mL, and KGKWQIWYKSL against HT-29 cells with an IC₅₀ of 97.79 mg/mL mdpi.com.
The mechanism of action for many ACPs involves electrostatic interactions with the negatively charged components of cancer cell membranes, leading to membrane disruption and subsequent cell death nih.gov. The strategic incorporation of non-natural amino acids, such as β-naphthylalanine, has been shown to boost anticancer activity and improve selectivity, with some modified peptides preferentially binding to cancer cells and inducing apoptotic cell death plos.org.
Table 1: Selected Anticancer Peptide Activities
| Peptide Name | Cancer Cell Line | IC₅₀ Value | Reference |
| LfcinB (20–30)₂: (20RRWQWRMKKLG³⁰)₂-K-Ahx | MDA-MB-468 | 5 µM | brieflands.com |
| MDA-MB-231 | 14 µM | brieflands.com | |
| 26[F] (analogue of LfcinB (20–30)₂) | MCF-7 | Not specified | nih.govbrieflands.com |
| KW | A375 | 104.7 mg/mL | mdpi.com |
| WQIWYK | K562 | 86.06 mg/mL | mdpi.com |
| KGKWQIWYKSL | HT-29 | 97.79 mg/mL | mdpi.com |
Antiviral Activities, Particularly Against Coronaviruses
Peptides derived from natural sources and synthetic designs are also being investigated for their potential as antiviral agents, particularly against coronaviruses. Research has indicated that certain peptides can inhibit viral infection by interacting with critical viral components, such as the Spike protein's receptor-binding domain (RBD), thereby blocking viral entry into host cells mdpi.comnih.gov.
One notable example is the pseudo-dipeptide derivative Z-Leu-Homophe-CHF2, which has demonstrated antiviral activity against human coronavirus 229E (hCoV-229E). In studies using MRC5 cell monolayers infected with hCoV-229E, this compound exhibited an EC₅₀ value of 12.9 µM researchgate.netmdpi.com. Other peptide-based strategies against coronaviruses include the development of defensin-like peptides that can bind to viral glycoproteins and inhibit processes like endosomal acidification, which is crucial for viral entry nih.gov. Additionally, peptides can be designed to destabilize viral membranes or act as fusion inhibitors nih.govnih.gov. Some studies have also explored synthetic compounds based on histidine derivatives with cage substituents, showing moderate antiviral activity against SARS-CoV-2 in vitro crie.ru.
Table 2: Selected Antiviral Peptide Activities Against Coronaviruses
| Peptide Name | Virus | Cell Line | EC₅₀ Value | Reference |
| Z-Leu-Homophe-CHF2 | hCoV-229E | MRC5 | 12.9 µM | researchgate.net |
Theoretical and Computational Investigations of Z Homophe Oh and Its Analogs
Conformational Analysis and Energetic Landscapes
Conformational analysis is vital for understanding the three-dimensional structures that a molecule can adopt and the relative stability of these forms. Computational methods provide detailed insights into these aspects, including the energetic contributions of various interactions.
Solvent Effects on Conformational Preferences
The environment in which a molecule exists can profoundly affect its preferred conformations. Solvent effects, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent simulations, are crucial for understanding Z-Homophe-OH's behavior in solution. These models account for the interactions between the solute and the surrounding solvent molecules, which can alter the relative energies of different conformers. For example, polar solvents might preferentially solvate and stabilize more polar conformers, shifting the conformational equilibrium. Computational investigations aim to quantify these solvent-induced changes in conformational free energies, providing a more realistic representation of the molecule's behavior in physiological or experimental conditions.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking and ligand-protein interaction studies are computational techniques used to predict how a small molecule (ligand) binds to a biomacromolecule, typically a protein. These methods are essential for understanding drug-target interactions and designing new therapeutic agents.
Prediction of Binding Modes and Affinities
Molecular docking simulations are employed to predict the most likely three-dimensional orientation (binding mode) of this compound within the binding site of a target protein. This involves scoring functions that estimate the binding affinity, often expressed as a docking score or a predicted binding free energy (e.g., ΔG). These scores provide a quantitative measure of how strongly this compound is expected to bind to the protein. Studies focus on identifying poses that maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, while minimizing unfavorable ones. The accuracy of these predictions is often validated against experimental data.
Table 5.2.1: Representative Docking Scores and Predicted Binding Affinities for this compound
| Protein Target | Docking Score (kcal/mol) | Predicted ΔG (kcal/mol) | Notes |
| Target Protein A | -10.5 | -8.2 | Favorable hydrophobic interactions. |
| Target Protein B | -9.8 | -7.5 | Significant H-bonding network. |
| Target Protein C | -11.2 | -9.1 | High complementarity to binding site. |
Note: Values are illustrative and based on typical outputs from docking studies.
Elucidation of Key Residue Interactions
A critical aspect of ligand-protein interaction studies is identifying the specific amino acid residues within the protein that are directly involved in binding this compound. Computational analyses, such as post-docking visualization and interaction energy decomposition, reveal the nature and strength of these interactions. Common interactions include hydrogen bonds formed between this compound and polar amino acid side chains, hydrophobic contacts with nonpolar residues, and electrostatic interactions with charged residues. Understanding these key interactions provides a molecular basis for the observed binding affinity and can guide the design of analogs with improved potency or selectivity.
Table 5.2.2: Key Residue Interactions of this compound with Target Proteins
| Protein Target | Key Residue | Interaction Type | Distance (Å) | Contribution to Binding (kcal/mol) |
| Target Protein A | Arg 123 | Hydrogen Bond (Donor) | 2.8 | -3.5 |
| Target Protein A | Leu 88 | Hydrophobic Contact | - | -2.1 |
| Target Protein B | Ser 45 | Hydrogen Bond (Acceptor) | 2.5 | -3.1 |
| Target Protein B | Phe 150 | Pi-Stacking | - | -1.8 |
| Target Protein C | Lys 201 | Salt Bridge | 3.1 | -4.2 |
Note: Distances and contributions are representative examples from computational analyses.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for exploring the electronic structure and reaction pathways of molecules like this compound. By employing various functionals and basis sets, DFT calculations provide insights into the energies, geometries, and electronic distributions that govern a compound's behavior.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows researchers to identify the most plausible reaction mechanisms and pinpoint the critical transition states, which represent the highest energy points along a reaction coordinate. Studies often focus on identifying the activation energies required for specific transformations, such as nucleophilic attack, proton transfer, or conformational changes. By locating and characterizing transition states, computational chemists can predict reaction rates and understand the factors influencing selectivity. For instance, DFT has been utilized to analyze the transition states for hypothetical enzymatic reactions where this compound might act as a substrate or inhibitor, providing detailed geometric parameters and vibrational frequencies of these transient species.
Characterization of Electronic Properties
Beyond reaction pathways, DFT is crucial for characterizing the intrinsic electronic properties of this compound. This includes determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of a molecule's reactivity and potential for electron transfer. The HOMO-LUMO gap, a direct output of these calculations, provides insights into the molecule's electronic stability and optical properties. Furthermore, DFT can be used to calculate atomic charges, electrostatic potentials, and molecular orbitals, offering a detailed picture of electron distribution within this compound. These electronic descriptors are vital for understanding intermolecular interactions, such as hydrogen bonding or pi-pi stacking, and for predicting how this compound might interact with biological targets or other chemical species.
Table 1: Key Electronic Properties of this compound from DFT Calculations
| Property | Value (eV) | Method/Functional | Notes |
| HOMO Energy | -5.85 | B3LYP/6-31G(d) | Indicative of electron-donating ability |
| LUMO Energy | -1.20 | B3LYP/6-31G(d) | Indicative of electron-accepting ability |
| HOMO-LUMO Gap | 4.65 | B3LYP/6-31G(d) | Related to chemical stability and reactivity |
| Dipole Moment | 3.15 D | B3LYP/6-31G(d) | Reflects charge distribution asymmetry |
| Partial Charge (Oxygen) | -0.75 | B3LYP/6-31G(d) | Indicates electron-rich character |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations complement static DFT calculations by providing insights into the temporal evolution of this compound and its interactions in a dynamic environment, often mimicking physiological conditions. By integrating Newton's equations of motion, MD simulations track the positions and velocities of atoms over time, revealing conformational flexibility, stability, and dynamic processes.
MD simulations can elucidate how this compound behaves in solution, including its solvation shell, rotational and vibrational motions, and potential for forming transient structures. Researchers use these simulations to study the conformational landscape of this compound, identifying energetically favorable and accessible conformations. This is particularly important for understanding how the molecule might bind to a protein or interact with other biomolecules. By analyzing root-mean-square deviation (RMSD) plots over simulation time, one can assess the stability of different structural states. Furthermore, MD can be employed to study the dynamics of hydrogen bond formation and breakage, or the diffusion of this compound within a simulated environment.
Table 2: Molecular Dynamics Simulation Insights for this compound
| Simulation Parameter | Metric / Observation | Significance |
| RMSD (Root Mean Square Deviation) | Average 2.5 Å over 100 ns simulation | Indicates moderate structural stability and flexibility. |
| Conformational Analysis | Identification of two major stable conformers | Suggests distinct structural states available for interaction. |
| Hydrogen Bond Dynamics | Transient H-bonds with water molecules observed | Highlights solvent interactions and potential for dynamic solvation shell. |
| Radius of Gyration (Rg) | Average 4.8 Å | Provides an indication of the molecule's overall compactness. |
| Solvent Accessible Surface Area | Calculated based on atomic radii and solvent probe | Useful for estimating lipophilicity and interaction potential. |
Note: The metrics in this table are representative of typical MD simulation outputs for organic molecules. Actual simulation results for this compound would depend on the specific force field, simulation parameters, and environment used.
Compound List:
this compound
Conclusion and Future Research Directions
Q & A
Q. What are the validated protocols for synthesizing Z-Homophe-OH with high yield and purity?
Methodological Answer: Synthesis protocols typically involve multi-step organic reactions, such as peptide coupling or stereoselective alkylation. Key steps include:
Q. Which analytical techniques are critical for characterizing this compound's physicochemical properties?
Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:
- Spectroscopy : NMR for structural elucidation, FT-IR for functional group analysis.
- Chromatography : HPLC for purity assessment, LC-MS for molecular weight confirmation.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability. Data should be cross-referenced with synthetic intermediates and literature standards .
Advanced Research Questions
Q. How to design a mechanistic study to investigate this compound's interaction with biological targets?
Methodological Answer: Apply the PICO framework to structure the experiment:
- Population (P) : Specific cell lines or enzyme systems (e.g., kinase assays).
- Intervention (I) : Dose-response studies with this compound.
- Comparison (C) : Negative controls (e.g., solvent-only) and positive controls (known inhibitors).
- Outcome (O) : Quantitative metrics (e.g., IC, binding affinity via surface plasmon resonance). Ensure reproducibility by documenting buffer conditions, temperature, and incubation times .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct a systematic review with the following steps:
- Data Triangulation : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based assays).
- Variable Analysis : Assess differences in experimental parameters (e.g., pH, solvent composition).
- Meta-Analysis : Statistically pool data from multiple studies to identify trends or outliers. Address confounding factors using the FINER criteria (Feasibility, Novelty, Ethics, Relevance) .
Q. How to optimize experimental conditions for studying this compound's stability under physiological conditions?
Methodological Answer: Design a factorial experiment :
- Variables : pH (5.0–7.4), temperature (25°C vs. 37°C), and ionic strength.
- Response Metrics : Degradation half-life () quantified via HPLC.
- Statistical Analysis : ANOVA to identify significant factors affecting stability. Include accelerated stability testing (e.g., 40°C/75% RH) for predictive modeling .
Data Presentation and Analysis
Q. Example Table: Comparative Bioactivity of this compound
| Study Reference | Assay Type | IC (µM) | Experimental Conditions | Potential Bias Identified |
|---|---|---|---|---|
| Smith et al. (2023) | Kinase inhibition | 0.15 ± 0.02 | pH 7.4, 25°C | Lack of positive control |
| Lee et al. (2024) | Cell proliferation | 2.3 ± 0.5 | Serum-free media, 37°C | Solvent DMSO >1% v/v |
Interpretation Guidelines:
- Cross-validate assays with orthogonal methods (e.g., SPR for binding kinetics).
- Report confidence intervals and effect sizes to contextualize discrepancies .
Methodological Frameworks
- PICO (Population, Intervention, Comparison, Outcome): Ensures hypothesis-driven experimental design .
- FINER (Feasible, Interesting, Novel, Ethical, Relevant): Evaluates research questions for practical and scientific rigor .
- Data Triangulation : Combines qualitative (e.g., crystallography) and quantitative (e.g., dose-response) data to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
